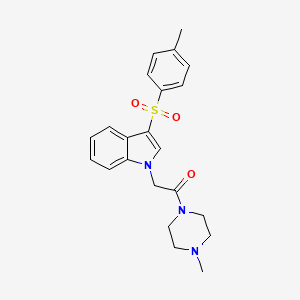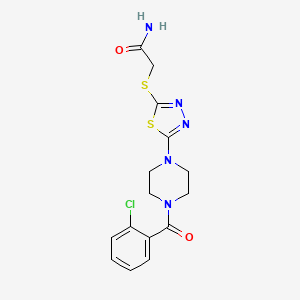
2-((5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process typically involves multiple steps, each requiring precise control over reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Without specific data, it’s difficult to provide a detailed analysis of these properties .Wissenschaftliche Forschungsanwendungen
Anti-tubercular Activity
This compound has been investigated for its potential as an anti-tubercular agent. The structure is similar to pyrazinamide, a first-line drug used in tuberculosis (TB) therapy. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis with inhibitory concentrations (IC) that are promising for further development .
Antimicrobial Properties
Research indicates that analogs of this compound exhibit antimicrobial activity. This is crucial as the resistance of microorganisms to existing antimicrobial agents is a growing health concern. The compound’s efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains, has been documented, making it a potential candidate for new antimicrobial drugs .
Cytotoxicity Evaluation
The cytotoxic effects of this compound have been assessed, particularly on human cell lines such as HEK-293 (human embryonic kidney) cells. It’s important to ensure that potential therapeutic agents are not toxic to human cells, and this compound has been found to be non-toxic, which is encouraging for its use in medical applications .
Anti-cancer Potential
While the direct research on this specific compound’s anti-cancer properties is not available, structurally related compounds have been studied for their potential to inhibit cancer cell growth. The compound’s non-toxic nature to human cells suggests it could be a candidate for further research in cancer therapy .
Molecular Docking Studies
Molecular docking studies are a part of the drug discovery process that predicts the orientation of a drug to its protein target. This compound’s derivatives have been subjected to molecular docking studies to understand their interactions at the molecular level, which is essential for the rational design of new drugs .
Synthesis of Novel Derivatives
The compound serves as a base structure for the synthesis of novel derivatives with potential therapeutic applications. The ability to modify its structure and observe different biological activities is valuable for expanding the range of treatments available for various diseases .
Drug Resistance Research
Given its structural similarity to known anti-TB drugs, this compound could be useful in studying mechanisms of drug resistance in tuberculosis. Understanding how TB strains become resistant to drugs can inform the development of more effective treatments .
Pharmacokinetic Studies
Although specific pharmacokinetic data on this compound is not readily available, its structural analogs have been evaluated for absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for determining the dosage and delivery methods for potential drugs .
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further studies on its potential anti-tubercular activity, as well as investigations into other possible medicinal applications . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could also be beneficial.
Eigenschaften
IUPAC Name |
2-[[5-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2S2/c16-11-4-2-1-3-10(11)13(23)20-5-7-21(8-6-20)14-18-19-15(25-14)24-9-12(17)22/h1-4H,5-9H2,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEQXUKXJOLDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

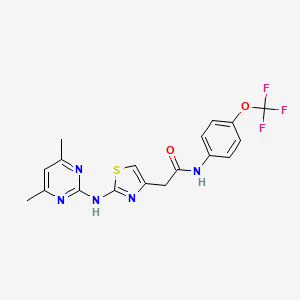
![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)
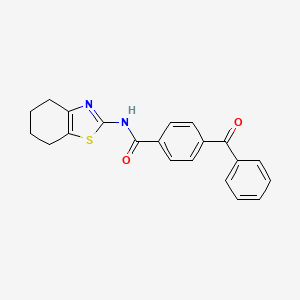
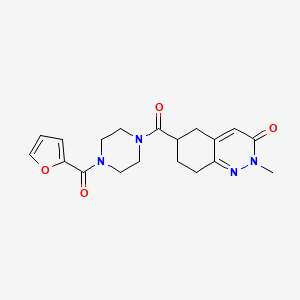


![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874694.png)
![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2874695.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2874698.png)


![3-Chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2874703.png)

